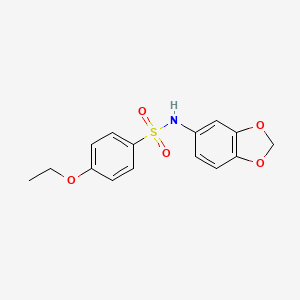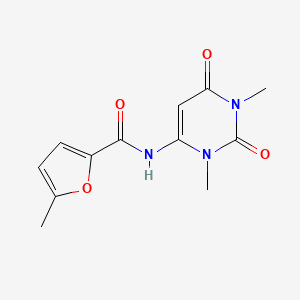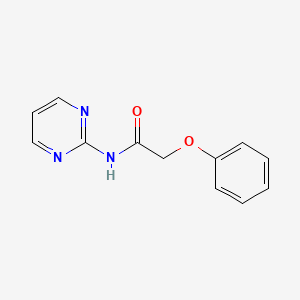![molecular formula C14H11F2N3O2 B5865751 2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5865751.png)
2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DFB belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of 2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Inhibition of HDACs by this compound can lead to changes in gene expression that result in the observed therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been shown to reduce collagen deposition and improve liver function in liver fibrosis models. This compound has also been shown to reduce inflammation and improve intestinal barrier function in inflammatory bowel disease models.
实验室实验的优点和局限性
One advantage of using 2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide in laboratory experiments is its ability to inhibit the activity of HDACs, which can lead to changes in gene expression. This makes this compound a useful tool for studying the role of epigenetics in various disease models. However, one limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for 2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide research. One area of research could be to further investigate the mechanism of action of this compound. This could involve studying the effects of this compound on specific genes and pathways. Another area of research could be to investigate the potential use of this compound in combination with other therapeutic agents. This could involve studying the synergistic effects of this compound and other drugs in disease models. Finally, future research could focus on developing more potent and selective HDAC inhibitors based on the structure of this compound. This could lead to the development of more effective therapeutic agents for various diseases.
合成方法
The synthesis of 2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide involves the reaction of 2,4-difluoroaniline with phosgene to produce 2,4-difluorophenyl isocyanate, which is then reacted with 2-aminobenzamide to form this compound. The synthesis of this compound has been described in detail in various scientific publications and is considered to be a straightforward process.
科学研究应用
2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has been studied in various disease models, including cancer, liver fibrosis, and inflammatory bowel disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In liver fibrosis, this compound has been shown to reduce collagen deposition and improve liver function. In inflammatory bowel disease, this compound has been shown to reduce inflammation and improve intestinal barrier function.
属性
IUPAC Name |
2-[(2,4-difluorophenyl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2/c15-8-5-6-12(10(16)7-8)19-14(21)18-11-4-2-1-3-9(11)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVYWLMLJCNKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5865673.png)

![3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5865688.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5865694.png)
![2-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5865699.png)
![methyl 3-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5865705.png)


![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5865720.png)




